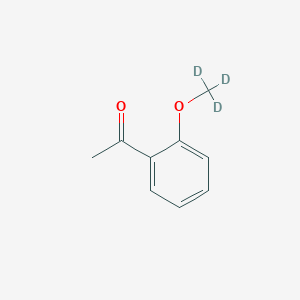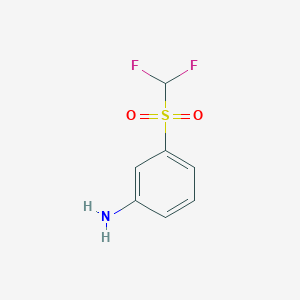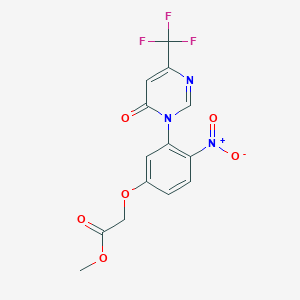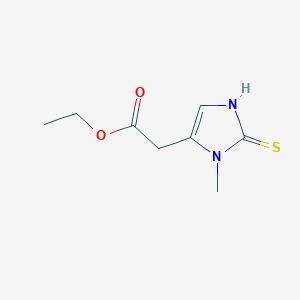![molecular formula C9H13Cl2N3 B1459034 4,6,12-Triazatricyclo[7.2.1.0]dodeca-2(7),3,5-triene dihydrochloride CAS No. 1864059-62-0](/img/structure/B1459034.png)
4,6,12-Triazatricyclo[7.2.1.0]dodeca-2(7),3,5-triene dihydrochloride
描述
4,6,12-Triazatricyclo[7.2.1.0]dodeca-2(7),3,5-triene dihydrochloride, also known as TTDC, is a synthetic organic compound that is used in research studies and laboratory experiments. It is a bicyclic compound that is composed of a seven-membered ring fused with a three-membered ring. It is a colorless solid that is soluble in water, alcohols, and other polar solvents.
科学研究应用
4,6,12-Triazatricyclo[7.2.1.0]dodeca-2(7),3,5-triene dihydrochloride has been used in a variety of scientific research applications, including studies of the mechanism of action of drugs, the biochemical and physiological effects of drugs, and the development of new drugs. It has been used to study the mechanism of action of a variety of drugs, including antifungal agents, antiviral agents, and antineoplastic agents. It has also been used to study the biochemical and physiological effects of drugs, including the effects on the cardiovascular system, the central nervous system, and the immune system. Additionally, it has been used to develop new drugs, including new antifungal agents and antiviral agents.
作用机制
The mechanism of action of 4,6,12-Triazatricyclo[7.2.1.0]dodeca-2(7),3,5-triene dihydrochloride is not well understood. However, it is believed that the compound acts as a competitive inhibitor of enzymes involved in the synthesis of proteins, lipids, and nucleic acids. It is believed to bind to the active sites of these enzymes, preventing them from catalyzing the reactions necessary for the synthesis of these molecules. Additionally, it is believed to interact with the cell membrane, leading to changes in the permeability of the cell membrane.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4,6,12-Triazatricyclo[7.2.1.0]dodeca-2(7),3,5-triene dihydrochloride are not well understood. However, it is believed that the compound can affect the activity of enzymes involved in the synthesis of proteins, lipids, and nucleic acids. Additionally, it is believed to interact with the cell membrane, leading to changes in the permeability of the cell membrane. This could lead to changes in the uptake and release of various molecules, such as ions, amino acids, and other small molecules.
实验室实验的优点和局限性
The advantages of using 4,6,12-Triazatricyclo[7.2.1.0]dodeca-2(7),3,5-triene dihydrochloride in laboratory experiments include its low toxicity, its low cost, and its availability. Additionally, it is relatively easy to synthesize and is stable in aqueous solutions. The main limitation of using 4,6,12-Triazatricyclo[7.2.1.0]dodeca-2(7),3,5-triene dihydrochloride in laboratory experiments is its lack of specificity. While it can inhibit the activity of a variety of enzymes, it does not have the same specificity as other compounds. As a result, it is not as effective as other compounds in inhibiting the activity of a specific enzyme.
未来方向
Future research on 4,6,12-Triazatricyclo[7.2.1.0]dodeca-2(7),3,5-triene dihydrochloride should focus on understanding its mechanism of action and its biochemical and physiological effects. Additionally, research should focus on developing methods to increase its specificity so that it can be used to target specific enzymes. Additionally, research should focus on developing methods to increase its solubility in aqueous solutions, as this could make it easier to use in laboratory experiments. Finally, research should focus on developing methods to increase its stability in aqueous solutions, as this could make it more useful in laboratory experiments.
属性
IUPAC Name |
4,6,12-triazatricyclo[7.2.1.02,7]dodeca-2,4,6-triene;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N3.2ClH/c1-2-8-7-4-10-5-11-9(7)3-6(1)12-8;;/h4-6,8,12H,1-3H2;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGPSHFBHVQGSEU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C3=CN=CN=C3CC1N2.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13Cl2N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4,6,12-Triazatricyclo[7.2.1.0]dodeca-2(7),3,5-triene dihydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![9-Fluoro-11H-benzo[a]carbazole](/img/structure/B1458954.png)





![(R)-2-(3-(1-aminoethyl)phenyl)-N,8-dimethyl-8H-imidazo[4,5-d]thiazolo[5,4-b]pyridin-5-amine](/img/structure/B1458968.png)

![Copper(II)bis[1-(2-pyridylazo)naphthalene-2-olate]](/img/structure/B1458971.png)


![2-Chloro-1-(8-chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridin-3-yl)-2,2-difluoroethanone](/img/structure/B1458974.png)